![molecular formula C22H24N4O3 B2533679 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione CAS No. 896381-11-6](/img/no-structure.png)

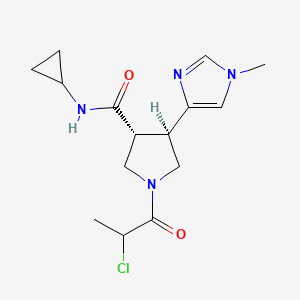

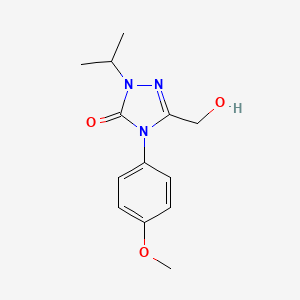

3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione, also known as AL-108, is a small molecule drug candidate that has been studied for its potential use in treating Alzheimer's disease.

Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline and its derivatives, including 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione, have been extensively studied in medicinal chemistry for their potential biological activities. Quinazoline derivatives are important in the synthesis of various bioactive molecules, displaying antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability of the quinazolinone nucleus inspires the creation of new medicinal agents by introducing bioactive moieties, addressing solubility challenges faced in drug development (Tiwary et al., 2016).

Anti-Colorectal Cancer Activity

Quinazoline compounds, including specific derivatives, have been identified for their anti-colorectal cancer efficacy. By substituting the benzene and/or pyrimidine rings with amino or substituted amino groups, researchers have developed novel analogues with anticancer properties. These derivatives inhibit the growth of colorectal cancer cells by modulating the expression of genes and proteins involved in cancer progression, indicating the potential of quinazoline nucleus in identifying new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).

Applications in Optoelectronic Materials

Quinazoline derivatives are also prominent in the development of optoelectronic materials. Research has shown that incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems creates novel materials for electronic devices, luminescent elements, and image sensors. The electroluminescent properties of these derivatives make them valuable for manufacturing organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This highlights the versatility of quinazoline derivatives beyond medicinal applications, demonstrating their potential in the field of advanced materials science (Lipunova et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been shown to interact with alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs .

Mode of Action

Similar compounds have been shown to exhibit affinity for alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Biochemical Pathways

Alpha1-adrenergic receptors, which similar compounds target, are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

Similar compounds have been analyzed for their adme properties, and some have exhibited an acceptable pharmacokinetic profile .

Result of Action

The activation or blockade of alpha1-adrenergic receptors, which similar compounds target, is a major therapeutic approach for the treatment of numerous disorders .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione' involves the condensation of 2-amino-3-(2,5-dimethylphenyl)propanoic acid with ethyl acetoacetate to form the intermediate 2-(2,5-dimethylphenyl)-4-oxo-1,3-diazaspiro[4.5]dec-3-ene-1,7-dicarboxylic acid ethyl ester. This intermediate is then reacted with 1,2-diaminoethane to form the final product.", "Starting Materials": [ "2-amino-3-(2,5-dimethylphenyl)propanoic acid", "ethyl acetoacetate", "1,2-diaminoethane" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(2,5-dimethylphenyl)propanoic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 2-(2,5-dimethylphenyl)-4-oxo-1,3-diazaspiro[4.5]dec-3-ene-1,7-dicarboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate with 1,2-diaminoethane in the presence of a base such as sodium hydroxide to form the final product, 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione." ] } | |

CAS RN |

896381-11-6 |

Molecular Formula |

C22H24N4O3 |

Molecular Weight |

392.459 |

IUPAC Name |

3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C22H24N4O3/c1-15-7-8-16(2)19(13-15)24-9-11-25(12-10-24)20(27)14-26-21(28)17-5-3-4-6-18(17)23-22(26)29/h3-8,13H,9-12,14H2,1-2H3,(H,23,29) |

InChI Key |

BHYZDXXFNXIKST-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea](/img/structure/B2533604.png)

![{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2533605.png)

![3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid](/img/structure/B2533608.png)

![4-Isopropoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B2533614.png)

![2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2533615.png)

![5-{[(5-Chloro-2-methoxyphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2533617.png)

![N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2533618.png)